4-Methyl-N-(9H-xanthen-9-yl)benzenesulfonamide (AH7614) is a synthetic compound primarily used in scientific research as a tool to investigate the biological roles of free fatty acid receptors (FFARs), particularly FFAR4 (also known as GPR120). [, , , , , , , , , , , , , , , , , , , ] This compound acts as a negative allosteric modulator (NAM) of FFAR4, meaning it binds to the receptor at a site distinct from the agonist binding site and reduces the receptor's activity. [, ] AH7614 is crucial for studying the physiological and pathological roles of FFAR4 in various diseases, including diabetes, inflammation, and cancer. [, , , , , , , , , , , , , , , , , , , ] It provides valuable insights into the potential of targeting FFAR4 for therapeutic intervention. [, , , , , , , , , , , , , , , , , , , ]
Related Compounds
Docosahexaenoic acid (DHA)
Compound Description: DHA is an omega-3 polyunsaturated fatty acid that acts as an endogenous agonist of GPR120/FFAR4. [, , ] It exhibits anti-inflammatory effects and has been shown to attenuate liver inflammation in nonalcoholic steatohepatitis (NASH) [], inhibit inflammation-induced osteoclast formation and bone resorption [], and suppress palmitate-induced apoptosis in insulin-secreting cells by upregulating autophagy. []
Relevance: DHA's role as a GPR120/FFAR4 agonist directly contrasts with AH7614, which acts as an antagonist of this receptor. [, , , ] Studies often utilize DHA alongside AH7614 to investigate the specific involvement of GPR120/FFAR4 in various biological processes. [, , , ]
α-Linolenic acid (ALA)
Compound Description: ALA is a naturally occurring omega-3 fatty acid and a GPR120/FFAR4 agonist. [] It demonstrates protective effects against cancer cachexia, including rescuing body weight loss and skeletal muscle mass reduction. []
Relevance: Similar to DHA, ALA acts as an agonist of GPR120/FFAR4, in contrast to the antagonistic action of AH7614. [] Both ALA and DHA are often employed in research to elucidate the functions of GPR120/FFAR4. []
Eicosapentaenoic acid (EPA)
Compound Description: EPA, another omega-3 polyunsaturated fatty acid, exhibits protective effects against myocardial infarction and reduces myocardial apoptosis under hypoxic conditions. [] Additionally, EPA has shown to block the inhibitory effect of tumor necrosis factor-α (TNF-α) on sugar transport in Caco-2 cells, potentially through the GPR120 and AMPK pathways. []
Relevance: While the specific receptor interaction of EPA isn't fully elucidated in the provided papers, its ability to protect against myocardial infarction and modulate sugar transport suggests a potential interaction with GPR120/FFAR4, making it relevant in the context of AH7614, a known GPR120/FFAR4 antagonist. [, ]
GW9508
Compound Description: GW9508 is a synthetic agonist of both FFA1 and FFA4. [, , ] It has demonstrated efficacy in reducing tumor weight and mitigating various cachexia-related endpoints, including body weight loss, muscle wasting, and behavioral impairments in a mouse model of cancer cachexia. []
Relevance: GW9508's agonistic activity on FFA4 (GPR120) makes it a relevant compound to AH7614, which specifically antagonizes FFA4. [, , ] Researchers often use GW9508 to activate FFA4 and study its downstream effects, which can be further investigated by using AH7614 to block the receptor's activity. [, ]
TUG891
Compound Description: TUG891 is a synthetic agonist for both FFA1 and FFA4. [, , , ] Studies show it affects muscle fiber cross-sectional area and influences white adipose tissue depletion in a mouse model of cancer cachexia. [] It also contributes to ameliorating postprandial hyperglycemia, potentially by interacting with the GPR120 pathway. []
Relevance: TUG891's dual agonism on FFA1 and FFA4 distinguishes it from AH7614, which solely targets FFA4. [, , , ] The compound serves as a valuable tool to investigate the individual and combined roles of FFA1 and FFA4 in various physiological and pathological processes, especially when used in conjunction with AH7614 to selectively inhibit FFA4. [, , , ]
4-methyl-N-(9H-xanthen-9-yl)benzamide (TUG-1387)
Compound Description: TUG-1387 is structurally similar to AH7614 but lacks FFA4 activity. [, ] This characteristic makes it a useful control compound for research investigating FFA4 function. [, ]
Relevance: TUG-1387's structural resemblance to AH7614 while being devoid of FFA4 activity makes it an ideal negative control in studies using AH7614. [, ] It helps researchers discern between FFA4-dependent and -independent effects of AH7614 and validate the specificity of AH7614's action on the receptor. [, ]
GSK137647A
Compound Description: GSK137647A is a selective agonist for FFA4. [, ] It has demonstrated anti-inflammatory effects, reducing the expression of pro-inflammatory genes in large yellow croaker. []
Relevance: GSK137647A's selectivity for FFA4 makes it a relevant compound for understanding the specific roles of this receptor, especially in comparison to AH7614, which antagonizes FFA4. [, ] Researchers can utilize GSK137647A to activate FFA4 and investigate its downstream signaling pathways, which can be further dissected by employing AH7614 to block the receptor's activity. [, ]
Palmitic acid (PA)
Compound Description: PA is a saturated fatty acid that can induce cellular stress and apoptosis. [] It is often used in conjunction with DHA to study the protective effects of DHA against PA-induced cellular damage. []
Relevance: While PA itself doesn't directly interact with AH7614 or FFA4, it is often employed in research to induce cellular stress, which can be modulated by FFA4 signaling. [] Therefore, understanding PA's effects in cellular models provides context for interpreting the actions of AH7614 and other FFA4 modulators. []
Phytosphingosine (PHS)
Compound Description: PHS is a sphingolipid that activates GPR120, promoting GLP-1 secretion. [] It represents a structurally distinct class of GPR120 agonists compared to traditional fatty acid ligands. []
Relevance: PHS's ability to activate GPR120 makes it relevant in the context of AH7614, which antagonizes the same receptor. [] This finding suggests that diverse chemical scaffolds can interact with GPR120, and exploring these interactions is crucial for developing novel therapeutics targeting this receptor. []
Classification
AH-7614 falls under the category of small molecule antagonists targeting G protein-coupled receptors. Specifically, it acts on the free fatty acid receptor 4, which is implicated in the regulation of glucagon-like peptide-1 secretion and plays a role in metabolic processes.
Synthesis Analysis
Methods and Technical Details
Formation of key intermediates: Utilizing starting materials that contain functional groups conducive to further reactions.
Coupling reactions: Employing techniques such as Suzuki or Stille coupling to form biaryl or diaryl structures that are essential for the activity of AH-7614.
Final modifications: Introducing the sulfonamide group which is critical for its receptor binding properties.
The molecular formula for AH-7614 is C20H17NO3S, with a molecular weight of 351.42 g/mol.
Molecular Structure Analysis
Structure and Data
AH-7614's molecular structure features a complex arrangement that includes:
Aromatic rings: Contributing to its hydrophobic properties and receptor interaction.
Sulfonamide group: Essential for its activity as an antagonist.
Functional groups: Such as amines and carbonyls that influence its solubility and binding affinity.
The InChI Key for AH-7614 is OZCQEUZTOAAWDK-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.
Chemical Reactions Analysis
Reactions and Technical Details
AH-7614 has been shown to inhibit specific biochemical pathways:
It blocks linoleic acid-induced intracellular calcium accumulation in U2OS osteosarcoma cells expressing the free fatty acid receptor 4.
In MIN6 mouse insulinoma cells, it prevents glucose-stimulated insulin secretion when used alongside GSK137647A, indicating its role in modulating insulin release mechanisms.
These interactions highlight AH-7614's potential as a tool for studying metabolic signaling pathways.
Mechanism of Action
Process and Data
The mechanism by which AH-7614 exerts its effects involves:
Binding to the free fatty acid receptor 4: Acting as an antagonist, it prevents the activation of this receptor by endogenous ligands such as long-chain fatty acids.
Inhibition of downstream signaling: By blocking receptor activation, AH-7614 disrupts subsequent intracellular signaling cascades that would typically lead to increased calcium mobilization and GLP-1 secretion.
Research indicates that the pIC50 values for AH-7614 are approximately 7.1 for human receptors, suggesting a strong inhibitory effect on receptor activity.
Physical and Chemical Properties Analysis
Physical Properties
AH-7614 is characterized by:
Solubility: Highly soluble in dimethyl sulfoxide (DMSO) with a maximum concentration exceeding 10 mM.
Storage conditions: Recommended to be stored at +4°C to maintain stability.
Chemical Properties
The compound has a purity level of ≥98% as determined by high-performance liquid chromatography (HPLC) analysis. The presence of functional groups such as sulfonamides contributes to its chemical reactivity and biological activity.
Applications
Scientific Uses
AH-7614 serves multiple purposes in scientific research:
Pharmacological studies: Investigating the role of free fatty acid receptor 4 in metabolic diseases and inflammation.
Cell signaling research: Understanding how antagonism of this receptor affects insulin secretion and calcium signaling pathways.
Therapeutic exploration: Potentially developing treatments targeting metabolic disorders through modulation of free fatty acid receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AGI-5198 (IDH-C35) is a potent and selective mutant IDH1 R132H inhibitor N-cyclohexyl-2-(N-(3-fluorophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamido)-2-(o-tolyl)acetamide is a natural product found in Aspergillus flavipes with data available.
AGL 2263 is an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R; IC50 = 0.43 μM). It also inhibits the insulin receptor (IR), protein kinase B (PKB), and Src in a cell-free assay (IC50s = 0.4, 55, and 2.2 μM, respectively). AGL 2263 inhibits IGF-1R autophosphorylation and phosphorylation of the downstream elements IRS-1, PKB, and ERK2 in an ATP-independent manner. It inhibits colony formation of PC3 and LNCaP prostate and MCF-7 and MDA-MB-468 breast cancer cells in soft agar (IC50s = 4.3, 9, 17, and 6 μM, respectively). Novel insulin receptor inhibitor AGL-2263 is a novel insulin receptor inhibitor.
AGN-190121 is a retinoic acid receptor (RAR) agonist. RAR and Retinoid X Receptor (RXR) ligands can act synergistically to induce hypertriglyceridemia through distinct mechanisms of action.